molecular formula C11H9ClN2O2 B8802097 6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 53680-90-3

6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8802097
Key on ui cas rn: 53680-90-3
M. Wt: 236.65 g/mol
InChI Key: DKGXIVRSAKPDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1c(=O)cc(O)n(-c2ccccc2)c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[OH2:22].[OH:1][c:2]1[cH:3][c:4](=[O:16])[n:5]([CH3:15])[c:6](=[O:14])[n:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21]>>[c:2]1([Cl:19])[cH:3][c:4](=[O:16])[n:5]([CH3:15])[c:6](=[O:14])[n:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
Cn1c(=O)cc(O)n(-c2ccccc2)c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cn1c(=O)cc(O)n(-c2ccccc2)c1=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
Cn1c(=O)cc(Cl)n(-c2ccccc2)c1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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